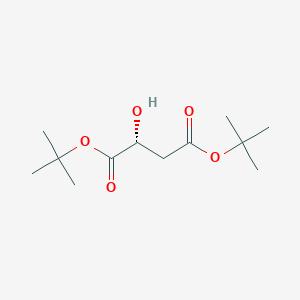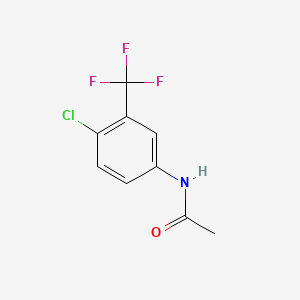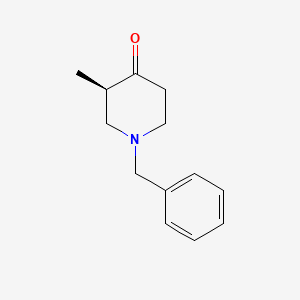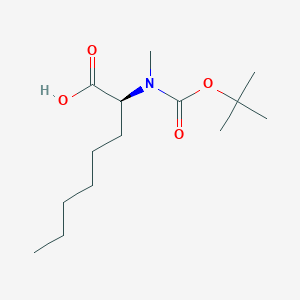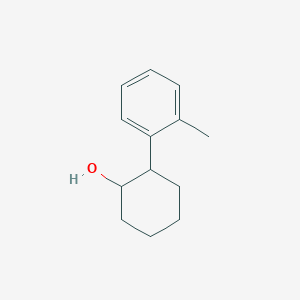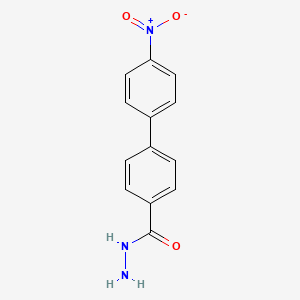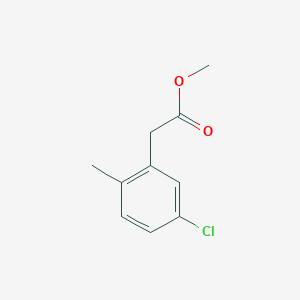![molecular formula C43H63ClNO2PPd B6334151 氯[2-(二环己基膦基)-3,6-二甲氧基-2',4',6'-三异丙基-1,1'-联苯][2-(2-氨基乙基)苯基]Pd(II) CAS No. 1148148-01-9](/img/structure/B6334151.png)
氯[2-(二环己基膦基)-3,6-二甲氧基-2',4',6'-三异丙基-1,1'-联苯][2-(2-氨基乙基)苯基]Pd(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is also known as XPhos Pd G1 . It is a type of palladium complex with nitrogen and phosphorus ligands, often used as a catalyst in organic synthesis for coupling reactions and activation of inert chemical bonds .
Synthesis Analysis
The synthesis of this compound typically involves the reaction of the corresponding ligands with palladium, followed by purification steps such as washing with solvents like methyl tert-butyl ether (MTBE) and pentane, and drying under vacuum .Molecular Structure Analysis
The molecular structure of this compound includes a palladium atom coordinated to a nitrogen atom from an aminoethylphenyl group and a phosphorus atom from a dicyclohexylphosphino group . The biphenyl group is substituted with methoxy and isopropyl groups .Chemical Reactions Analysis
As a catalyst, this compound is involved in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .Physical And Chemical Properties Analysis
This compound is a white solid powder at room temperature and pressure, and is soluble in common organic solvents such as tetrahydrofuran . Its empirical formula is C41H59ClNPPd, and its molecular weight is 738.76 g/mol .科学研究应用
铃木-宫浦偶联:此反应是联芳烃合成中的基石。配体的独特结构和电子特性促进了芳基卤化物与芳基硼酸的有效偶联,在温和条件下生成联苯衍生物,产率良好。这些过程在合成复杂有机分子(包括药物和聚合物)中至关重要 (Tagata & Nishida, 2003), (Schulz, Císařová, & Štěpnička, 2015)。
C-N 和 C-C 键形成:配体的结构显著影响催化活性,尤其是在 C-N 和 C-C 键的形成中。已经观察到,修饰配体结构可以增强催化体系的反应性,从而在室温下实现有效的键形成。此特性对于构建具有精确结构的复杂分子至关重要 (Pratap 等人,2009)。
对催化剂结构和反应机理的见解:对活性催化剂结构以及配体与钯相互作用的研究为氧化加成和还原消除过程的机理提供了宝贵的见解。这些研究对于设计用于交叉偶联反应的更高效和更具选择性的催化剂至关重要,从而推动了合成有机化学领域的发展 (Barder, Biscoe, & Buchwald, 2007)。
作用机制
Target of Action
The primary target of Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl][2-(2-aminoethyl)phenyl]Pd(II), also known as XPhos Pd G2, is the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . It is a palladium-catalyzed cross-coupling reaction .
Mode of Action
XPhos Pd G2 is a preformed catalyst that undergoes rapid reductive elimination to form a reactive, monoligated Pd(0) species . This active Pd(0) species then interacts with its targets, facilitating the formation of C-C, C-N, and C-O bonds .
Biochemical Pathways
The compound participates in various biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways involve the formation of new C-C, C-N, and C-O bonds, which are crucial for the synthesis of complex organic molecules .
Pharmacokinetics
Its solubility in common organic solvents such as tetrahydrofuran suggests that it may have good bioavailability .
Result of Action
The result of XPhos Pd G2’s action is the formation of new C-C, C-N, and C-O bonds. This enables the synthesis of complex organic molecules, which is crucial in fields such as pharmaceuticals and materials science .
Action Environment
The action of XPhos Pd G2 is influenced by environmental factors such as temperature and the presence of other reactants. For example, it can generate an active Pd catalyst at room temperature in the presence of weak phosphate or carbonate bases . Its stability and efficacy may also be affected by the solvent used, as it is soluble in common organic solvents .
属性
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMXPNBCHCFCY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63ClNO2PPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1148148-01-9 |
Source


|
| Record name | 1148148-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

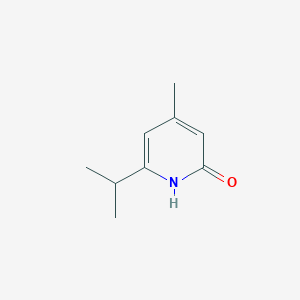
![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)

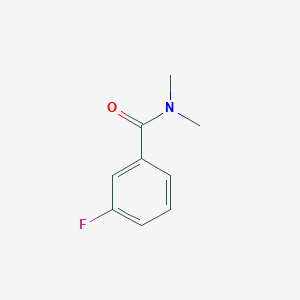
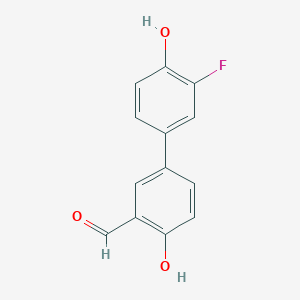

![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)
